Dolutegravir RR isomer
Overview
Description
Dolutegravir RR Isomer is an isomer of Dolutegravir . It is a second-generation HIV-1 integrase strand transfer inhibitor . Dolutegravir has been shown to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector .
Synthesis Analysis
The synthesis of Dolutegravir involves a continuous flow process . The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min .
Molecular Structure Analysis
The molecular formula of Dolutegravir RR Isomer is C20H19F2N3O5 . The exact mass is 419.13 and the molecular weight is 419.380 .
Chemical Reactions Analysis
The synthesis of Dolutegravir involves six chemical transformations using continuous flow reactors . The overall yield of each reaction step improved dramatically upon flow optimization .
Physical And Chemical Properties Analysis
Dolutegravir RR Isomer has a molecular weight of 419.38 g/mol . The compound is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide, and a difluorobenzene .
Scientific Research Applications
Antitumor Activity
- Summary : Dolutegravir derivatives bearing 1,2,3-triazole moieties have shown potent antitumor ability, especially against lung cancer cell lines .
- Methods : New dolutegravir derivatives were prepared via click reactions. In vitro biological experiments were performed in several lung cancer cell lines .
- Results : Compounds 9e and 9p were effective against PC-9, H460, and A549 cells. They could induce cancer cell apoptosis, inhibit cancer cell proliferation, change the cell cycle, and increase the level of reactive oxygen species (ROS) which further induce tumor cell apoptosis .
HIV Treatment
- Summary : Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor. It has been shown to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector .
- Methods : The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors .
- Results : The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min. The overall yield of each reaction step improved dramatically upon flow optimization .
Solubility Enhancement
- Summary : Dolutegravir inclusion complexes have been subjected to improvement in solubility and dissolution rate performance by being formulated as immediate release tablets .
- Methods : Design of experiments (DoE) was employed for the development and optimization of the dolutegravir solid dispersion incorporating nanosuspension .
- Results : The objective of the present research was to develop a dolutegravir solid dispersion containing nanosuspension (DGSD-NS) to enhance solubility and dissolution rate .
Continuous Flow Chemistry
- Summary : Dolutegravir has been synthesized using continuous flow chemistry, which significantly reduces the overall reaction time and improves the yield of each reaction step .
- Methods : The synthetic procedure starts from a readily available benzyl-protected pyran via six chemical transformations using continuous flow reactors .
- Results : The overall reaction time was reduced from 34.5 hours in batch to 14.5 minutes. The overall yield of each reaction step improved dramatically upon flow optimization .
Impurity Monitoring
- Summary : Dolutegravir RR Isomer is used in monitoring and controlling impurity levels in Dolutegravir and its related formulations .
- Methods : This compound is used as a reference standard in various analytical techniques to quantify the impurity levels .
- Results : This helps in ensuring the quality of the final product by keeping the impurity levels within the acceptable limits .
Safety And Hazards
Future Directions
Dolutegravir has attracted attention as a potential agent against COVID-19 in multiple AI (artificial intelligence) based studies . The in silico evaluation of three selected synthesized intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) indicated that one compound could be of interest as a possible inhibitor of this protein .
properties
IUPAC Name |
(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-MEBBXXQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dolutegravir RR isomer | |
CAS RN |
1357289-29-2 | |
Record name | 4-epi-Dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-EPI-DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.